5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine
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Overview
Description
5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine is a chemical compound with the molecular formula C11H10N4O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to an amine group and a nitro group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this compound can be determined through various experimental methods. These properties may include melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Chemical Reactions and Synthesis
5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine is involved in various chemical reactions and synthesis processes. One study focuses on the reactions of amines and thiols with related compounds, leading to the formation of syn-addition or anti-addition products (Čikotienė et al., 2007). Another research article describes the synthesis of a series of 2-substituted-5-nitropyridines from 5-nitropyridine-2-sulfonic acid, showcasing the compound's versatility in synthesis (Bakke, 2004).
Domino Reactions and Synthesis of Pyrazolo[3,4-b]pyridines
In the field of organic chemistry, the compound plays a key role in domino reactions. For instance, a study demonstrates its use in the synthesis of novel N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines (Gunasekaran, Prasanna, & Perumal, 2014).
Organocatalysis
The compound has been identified as an efficient catalyst. A study shows its use in promoting the asymmetric Michael addition of ketones to nitroolefins, achieving high diastereoselectivities and enantioselectivities (Yu et al., 2011).
Metal-Organic Frameworks
Research into metal-organic frameworks (MOFs) has utilized derivatives of this compound. A study on the self-assembly of AgX salts and flexible unsymmetrical bis(pyridyl) ligands, including N-(pyridin-2-ylmethyl)pyridin-3-amine, has led to the creation of helical silver(I) coordination polymers (Zhang et al., 2013).
Novel Syntheses and Reactions
Further research includes the synthesis of 6-nitroderivatives of oxazolo[3,2-a]-pyridines and their reactions with nucleophiles, exploring the structural diversity and chemical reactivity of related compounds (Bush & Babaev, 2003).
Mechanism of Action
properties
IUPAC Name |
5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-15(17)10-3-4-11(14-8-10)13-7-9-2-1-5-12-6-9/h1-6,8H,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVKMVGNOIJINA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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